5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Lipophilicity Drug-likeness Chromatographic retention

Procuring the correct benzoxazinone isomer is critical for valid SAR. The 5-methyl isomer (CAS 186267-75-4) is not interchangeable with 6- or 8-methyl analogs due to divergent LogP, HPLC retention, and biological activity. This compound is explicitly claimed in Merck's mineralocorticoid receptor patent family (EP-2435046). - **Purity**: 98% recommended for bioassays; 95% grade available for synthesis. - **Physicochemical**: MW 163.17, LogP 2.195 (highest among monomethyl isomers), TPSA 38.3 Ų. - **Synthetic utility**: Direct precursor to 6-bromo derivative (CAS 186267-76-5).

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 186267-75-4
Cat. No. B2804037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS186267-75-4
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESCC1=C2COC(=O)NC2=CC=C1
InChIInChI=1S/C9H9NO2/c1-6-3-2-4-8-7(6)5-12-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
InChIKeyOLJNZJBAQHWOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Chemical Identity and Baseline Properties


5-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 186267-75-4) is a bicyclic heterocycle belonging to the 3,1-benzoxazin-2-one family, featuring a benzene ring fused to a 1,3-oxazin-2-one core with a single methyl substituent at the 5-position . Its molecular formula is C9H9NO2, with a molecular weight of 163.17 g/mol and a computed LogP of 2.195 . The compound is catalogued in the NIST Chemistry Reference and EPA Substance Registry System, and is primarily supplied as a versatile research chemical and synthetic building block by multiple international vendors with purity specifications ranging from 95% to 98% .

Heterocyclic building block for benzoxazinone-based synthetic chemistry
Reported higher lipophilicity among monomethyl positional isomers (context-dependent)
Multi-vendor supply with defined purity grades (95%–98%) supporting procurement flexibility

Why Positional Isomer Substitution Is Not Recommended


Benzoxazinone positional isomers with methyl groups at different ring positions (5-, 6-, 7-, or 8-) share identical molecular formulae (C9H9NO2, MW 163.17) but exhibit measurably divergent physicochemical properties that affect solubility, chromatographic behavior, and molecular recognition . Critically, literature on structurally related benzoxazinone series demonstrates that methyl substitution position is a key determinant of biological target engagement: SAR studies of 6-arylamino benzoxazinones showed that methyl substitution at the 1-position significantly increased progesterone receptor antagonist potency compared to unmethylated analogs, establishing that even subtle positional changes on the benzoxazinone core produce non-trivial pharmacological consequences . For procurement decisions, assuming functional equivalence among 5-methyl, 6-methyl, 8-methyl isomers or the unsubstituted parent (CAS 13213-88-2) without direct comparative data risks invalidating structure-activity relationships and introducing uncontrolled variables into synthetic or assay workflows.

Positional isomer substitution (5-, 6-, 7-, 8-methyl) alters chromatographic retention and solubility profiles despite identical molecular formula.
Methyl substitution position routes to divergent target engagement contexts; related benzoxazinones show position-dependent receptor modulation profiles (e.g., MR vs. PR context).
Assuming functional equivalence among 5-methyl, 6-methyl, 8-methyl isomers or unsubstituted parent without direct comparative data may invalidate structure-activity relationships.

Quantitative Differentiation from Closest Positional Isomers


Lipophilicity Comparison Across Monomethyl Isomers

The 5-methyl positional isomer exhibits a computed LogP of 2.195, which is the highest value among all commercially available monomethyl-1H-benzo[d][1,3]oxazin-2(4H)-one positional isomers and substantially exceeds the unsubstituted parent scaffold . This LogP elevation is position-dependent and not merely a function of adding a methyl group: the 6-methyl isomer (LogP 2.057) and 8-methyl isomer (LogP 1.98) both show lower lipophilicity than the 5-substituted compound despite identical molecular formula and molecular weight .

Lipophilicity (LogP)
Cross-study comparable
5-methyl LogP 2.195 vs. unsubstituted parent 1.198, 6-methyl 2.057, 8-methyl 1.98
Higher LogP may influence chromatographic retention and predicted membrane permeability profiling.
Computed LogP from vendor datasheets; cross-source methodology not independently validated.
Lipophilicity Drug-likeness Chromatographic retention Membrane permeability

Thermal Stability Versus Unsubstituted Parent Scaffold

The 5-methyl compound demonstrates a boiling point of 223.5±40.0 °C at 760 mmHg and a flash point of 89.0±27.3 °C, compared to 205.1 °C and 77.8 °C respectively for the unsubstituted parent 1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 13213-88-2) . The increased thermal stability is consistent with the electron-donating effect of the methyl group at the 5-position enhancing intermolecular interactions in the condensed phase.

Thermal Stability
Cross-study comparable
BP 223.5°C vs. 205.1°C (parent), Flash Point 89.0°C vs. 77.8°C
Wider thermal operating window may support elevated temperature reactions and distillation protocols.
Data from Chemsrc/BOC Sciences; standard closed-cup method assumed.
Thermal stability Boiling point Flash point Storage safety Distillation

Patent Landscape and Therapeutic Indication Space

The 5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one scaffold is explicitly cited in multiple granted patents assigned to MSD K.K. (Merck) and other entities, including EP-2435046-B1, US-9206173-B2, US-2012065189-A1, and WO-2010137738-A1, all directed to heterocyclic compounds for the treatment of stress-related conditions . Additionally, the compound is referenced in US-2009203667-A1 covering pentadienamide derivatives . In contrast, the 6-methyl isomer (CAS 695154-43-9) is primarily associated with progesterone receptor modulator patents (US patents on substituted benzo[d][1,3]oxazin-2(4H)-ones), indicating that different positional isomers route into distinct IP and therapeutic spaces .

Patent Landscape
Supporting evidence
5-methyl cited in MR/stress-related patents (MSD/Merck); 6-methyl in PR modulator patents
Distinct IP and target class routing; position determines which receptor modulation space is accessible.
Patent family analysis based on vendor report cards; limited to disclosed patents.
Medicinal chemistry Mineralocorticoid receptor Patent intermediate Drug discovery

Multi-Vendor Availability and Purity Specifications

The 5-methyl compound is stocked by at least five independent international vendors with explicitly stated purity specifications: AKSci (95% minimum), CymitQuimica/Biosynth (95% minimum), Leyan (98%), MolCore (NLT 98%), and BOC Sciences (research grade) . This multi-vendor availability with documented purity grades contrasts with the 8-methyl isomer (CAS 157405-32-8), which has fewer suppliers and less clearly specified purity tiers . Recommended long-term storage conditions are consistently specified as cool, dry environment across vendors .

Vendor Supply
Supporting evidence
5+ vendors: 95% (AKSci, CymitQuimica) and 98% (Leyan, MolCore) grades; cool, dry storage
Multi-vendor availability with defined purity tiers supports procurement flexibility and resupply planning.
Supplier pages accessed May 2026; verify current specifications.
Chemical procurement Purity specification Vendor comparison Supply chain

Recommended Procurement and Application Scenarios


Mineralocorticoid Receptor SAR Campaigns

Investigators pursuing mineralocorticoid receptor (MR) modulators or compounds for stress-related conditions should prioritize the 5-methyl benzoxazinone scaffold over other positional isomers, as this specific substitution pattern is explicitly claimed in the MSD/Merck patent family (EP-2435046-B1, US-9206173-B2) . The elevated LogP (2.195) relative to the 6-methyl (2.057) and 8-methyl (1.98) isomers may confer differentiated ADME properties relevant to CNS penetration, a consideration for stress-related indications . Procuring the 98% purity grade (Leyan, MolCore) is recommended for lead optimization where impurity-sensitive biological assays are employed.

Synthetic Methodology Development

The 5-methyl compound serves as a direct precursor for electrophilic aromatic substitution at the 6-position, most notably bromination to yield 6-bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 186267-76-5), a transformation documented in synthetic protocols . The higher boiling point (223.5 °C vs. 205.1 °C for the unsubstituted parent) and flash point (89.0 °C vs. 77.8 °C) provide a wider thermal operating window for reactions requiring elevated temperatures . The 95% purity grade (AKSci, CymitQuimica) is generally sufficient for synthetic methodology work where subsequent purification steps are planned.

Chromatographic Method Development and Reference Standards

The LogP difference of +0.997 between the 5-methyl compound (2.195) and the unsubstituted parent (1.198) translates to substantially different reversed-phase HPLC retention times, making the 5-methyl compound a useful probe for validating chromatographic separation methods intended to resolve closely related benzoxazinone positional isomers . For analytical reference standard use, the 98% purity grade from Leyan or MolCore is recommended; for routine method development, the 95% grade is cost-effective.

Fragment-Based Drug Discovery Library Construction

With MW 163.17, TPSA 38.3 Ų, and LogP 2.195, the 5-methyl benzoxazinone falls within favorable fragment-like physicochemical space (MW < 300, TPSA < 60 Ų, LogP < 3) and offers the highest lipophilicity among monomethyl benzoxazinone isomers . This makes it a suitable fragment for exploring hydrophobic binding pockets when incorporated into FBDD screening libraries, with the 5-methyl substitution providing a demonstrably different property vector than 6-methyl or 8-methyl alternatives.

Application
Selection Property
Validation Focus
Mineralocorticoid receptor modulation studies
5-methyl substitution with reported MR patent landscape
Target engagement and SAR validation in MR assays
Synthetic methodology development
Reported higher thermal stability enabling elevated temperature reactions
Reaction condition optimization and distillation protocols
Chromatographic method development
Distinct lipophilicity profile relative to unsubstituted parent
HPLC method development for positional isomer resolution
Fragment-based drug discovery library construction
Fragment-like properties with highest reported lipophilicity among monomethyl isomers
Library diversity and hydrophobic binding pocket exploration
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